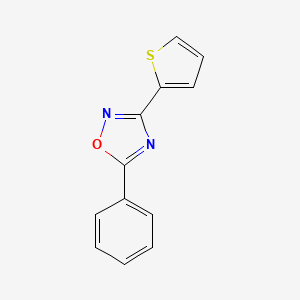

5-phenyl-3-(2-thienyl)-1,2,4-oxadiazole

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. Specific synthesis methods for 5-phenyl-1,3,4-oxadiazole derivatives have been explored, including the reaction of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione with various reagents under mild conditions to produce compounds such as amides, esters, and polyamides (Saegusa, Watanabe, & Nakamura, 1989). Novel synthetic routes also involve the introduction of the oxadiazole moiety into other molecular frameworks using reactions like the Sonogashira cross-coupling (Hughes et al., 2004).

Molecular Structure Analysis

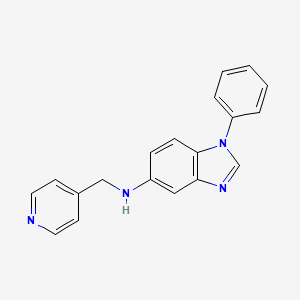

The molecular structure of 1,3,4-oxadiazoles, including 5-phenyl-3-(2-thienyl)-1,2,4-oxadiazole, is characterized by its planarity and the distribution of electron density across the oxadiazole ring, which contributes to its unique physical and chemical properties. X-ray crystallography studies provide insights into the precise geometric parameters of these compounds, revealing how substituents like the phenyl and thienyl groups influence the overall molecular conformation and stability (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

5-Phenyl-3-(2-thienyl)-1,2,4-oxadiazoles undergo various chemical reactions, leveraging the reactive nature of the oxadiazole ring. These reactions include nucleophilic substitutions and electrophilic additions, often leading to the formation of complex molecules with potential biological activities. For instance, the reactivity of the oxadiazole ring enables the synthesis of compounds with antimicrobial and antifungal properties (Nimbalkar et al., 2016).

Scientific Research Applications

Anticonvulsant and Muscle Relaxant Activities

Research by Almasirad et al. (2007) indicates that derivatives of 1,3,4-oxadiazole, such as 5-phenyl-3-(2-thienyl)-1,2,4-oxadiazole, show potential in anticonvulsant and muscle relaxant activities. Their study found that these compounds, after in vivo evaluation, demonstrated notable muscle relaxant effects, with some being as effective as diazepam (Almasirad et al., 2007).

Potential Anticancer and Antioxidant Properties

Faheem (2018) studied the pharmacological potential of 1,3,4-oxadiazole derivatives, highlighting their capabilities in tumor inhibition and antioxidant activities. These compounds exhibited various biological effects, including analgesic and anti-inflammatory actions, suggesting their usefulness in cancer research and treatment (Faheem, 2018).

Apoptosis Induction in Cancer Research

Cai, Drewe, and Kasibhatla (2006) reviewed the application of chemical genetics in identifying small molecules with apoptosis-inducing activities. This compound was among the compounds found to be active in inducing apoptosis, an essential process in cancer therapy (Cai, Drewe, & Kasibhatla, 2006).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) investigated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds, closely related to this compound, showed promising results against selected microbial species, suggesting potential applications in antimicrobial therapies (Gul et al., 2017).

Future Directions

properties

IUPAC Name |

5-phenyl-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)12-13-11(14-15-12)10-7-4-8-16-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGNAHMEUXWCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)

![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)

![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)

![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)

![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)